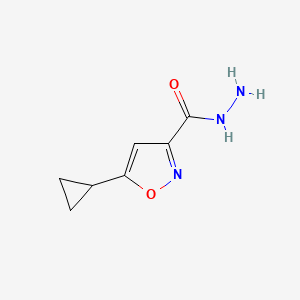
2-(3-Formylphenoxy)-2-phenylacetic acid
Übersicht
Beschreibung
“2-(3-Formylphenoxy)-2-phenylacetic acid” is an organic compound with the molecular formula C9H8O4 . It has a molecular weight of 180.16 and its IUPAC name is (3-formylphenoxy)acetic acid .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in various studies . For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8O4/c10-5-7-2-1-3-8 (4-7)13-6-9 (11)12/h1-5H,6H2, (H,11,12) . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 180.16 g/mol and a molecular formula of C9H8O4 . The compound is expected to have a polar surface area of 66 Ų .Wissenschaftliche Forschungsanwendungen
Biosynthesis in Plants : 2-Hydroxyphenylacetic acid, a related compound, plays a role in plant biosynthesis. It is a natural phenolic product found in higher plants, originating from the shikimic acid pathway. This compound is involved in complex oxidation processes analogous to those in other phenolic acids (Kindl, 1969).
Biochemical Reactions : Studies on hydroxylation and dehydroxylation of aromatic compounds, including hydroxyphenylacetic acids, highlight important biochemical reactions in animals. These processes are significant in understanding metabolic pathways and the transformation of various compounds in the body (Scheline et al., 1960).
Impact on Mitochondrial Functions : Research has shown that low-molecular-weight phenolic acids, which include phenylacetic acid derivatives, can impact mitochondrial functions. This is particularly relevant in the context of sepsis, where alterations in mitochondrial function due to these acids can be significant (Fedotcheva et al., 2008).
Peptide Synthesis : 2-(3-Formylphenoxy)-2-phenylacetic acid analogs can be utilized in peptide synthesis. A study demonstrates the use of a novel protecting group, useful for peptide bond formation, indicating its potential in protein and peptide chemistry (Matsueda & Walter, 2009).
Chemical Synthesis : The compound plays a role in the chemical synthesis of other compounds. For example, carbonylation processes in organic chemistry have been studied using benzyl alcohol analogs, which include phenylacetic acid derivatives, to produce various useful chemicals (Lin & Yamamoto, 1998).
Anti-inflammatory Properties : Some derivatives of 2-aminophenylacetic acid, which is structurally similar to this compound, have shown potential as anti-inflammatory agents. This suggests possible medical applications in controlling inflammation (Walsh et al., 1982).
Electrochemical Conversion : Electrochemical conversion processes involving phenylacetic acid have been explored for producing high-value compounds like dihydroxyphenylacetic acid. This has implications in the development of sustainable and efficient production methods for valuable chemicals (Trabelsi et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as phenylboronic acids have been used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
It is known that phenylboronic acids, which share structural similarities with this compound, interact with their targets by forming reversible covalent bonds . This interaction can lead to the inhibition of the target enzymes, thereby affecting the biochemical pathways they are involved in .
Biochemical Pathways
Phenylboronic acids, which are structurally similar, have been shown to inhibit serine protease and kinase enzymes . These enzymes are involved in various biochemical pathways, including those related to cell growth and proliferation .
Result of Action
Similar compounds such as phenylboronic acids have been shown to inhibit enzymes that play a crucial role in the growth, progression, and metastasis of tumor cells . Therefore, it is possible that 2-(3-Formylphenoxy)-2-phenylacetic acid may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Eigenschaften
IUPAC Name |
2-(3-formylphenoxy)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-11-5-4-8-13(9-11)19-14(15(17)18)12-6-2-1-3-7-12/h1-10,14H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEHCULHBCXQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094672-99-7 | |
| Record name | 2-(3-formylphenoxy)-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1438190.png)

![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1438193.png)

![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1438195.png)

![[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438198.png)





